Rotiorinol C
Description
Rotiorinol C is a secondary metabolite belonging to the azaphilone class of polyketides, primarily isolated from the fungus Chaetomium cupreum . Structurally, it features a bicyclic core with a pyrone-quinone moiety and a stereochemical configuration at the C-11 position (11R), which is critical for its bioactivity . Rotiorinol C has demonstrated significant antifungal activity against Candida albicans (IC50: 16.7 µg/mL) and inhibitory effects on plant pathogens like Rigidoporus microporus (ED50: 26 µg/L) .
Properties
Molecular Formula |
C23H26O6 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(9R,9aR)-3-acetyl-9-hydroxy-6-[(1E,3E,5S)-7-hydroxy-3,5-dimethylhepta-1,3-dienyl]-9a-methyl-9H-furo[3,2-g]isochromen-2-one |
InChI |
InChI=1S/C23H26O6/c1-13(9-14(2)7-8-24)5-6-17-10-16-11-19-20(15(3)25)22(27)29-23(19,4)21(26)18(16)12-28-17/h5-6,9-12,14,21,24,26H,7-8H2,1-4H3/b6-5+,13-9+/t14-,21+,23+/m0/s1 |
InChI Key |
KRCVYHUEUHHWKT-XOEIKTSYSA-N |
Isomeric SMILES |
C[C@@H](CCO)/C=C(\C)/C=C/C1=CC2=CC3=C(C(=O)O[C@]3([C@@H](C2=CO1)O)C)C(=O)C |
Canonical SMILES |
CC(CCO)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(C2=CO1)O)C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Azaphilones
Rotiorinol A and Rotiorinol B
- Structural Similarities: Rotiorinol A, B, and C share the same azaphilone backbone but differ in hydroxylation patterns and side-chain modifications. Rotiorinol A (22) and C (24) both have an 11R configuration, while Rotiorinol B (23) may vary stereochemically .
- Bioactivity: Rotiorinol A shows stronger antifungal activity against C. albicans (IC50: 10.5 µg/mL) compared to Rotiorinol C, likely due to additional hydroxyl groups enhancing target binding . Rotiorinol C exhibits broader agricultural applications, with ED50 values against plant pathogens comparable to Rotiorinol A .
(-)-Rotiorin
- Structural Features: (-)-Rotiorin (25) is a stereoisomer of Rotiorinol C, featuring a 12-oxo group instead of a hydroxyl group at C-12 .
- Bioactivity: Lower antifungal potency (IC50: 24.3 µg/mL against C. albicans) compared to Rotiorinol C, suggesting that hydroxylation at C-12 enhances bioactivity . Both compounds share applications in biocontrol but differ in solubility and formulation stability .
Chaetoviridins (e.g., Chaetoviridin J)
- Structural Differences: Chaetoviridins have a more complex oxygenation pattern and lack the pyrone moiety found in Rotiorinol C .
- Bioactivity :
Functional Comparison with Other Antifungal Agents
Epi-isochromophilone II
- Source : Also produced by C. cupreum .
- Bioactivity: Superior antifungal activity (IC50: 0.6 ppm against C. albicans) compared to Rotiorinol C, attributed to its unique isochromane ring system . Limited agricultural use due to phytotoxicity risks, whereas Rotiorinol C is safer for field applications .
Trichotoxin A50
- Class : A peptaibol antibiotic from Trichoderma harzianum .
- Mechanism: Disrupts fungal cell membranes, unlike Rotiorinol C’s inhibition of ergosterol biosynthesis .
- Efficacy : Comparable ED50 values (~1–50 ppm) against Colletotrichum gloeosporioides, but Trichotoxin A50 requires higher doses for sustained effects .
Pharmacokinetic and Toxicity Data
Table 1: Comparative Pharmacokinetic Profiles
| Compound | Solubility (mg/mL) | Bioavailability (%) | Half-Life (h) | Key Applications |
|---|---|---|---|---|
| Rotiorinol C | 0.12 (predicted) | ~30–40 (estimated) | 6–8 | Antifungal, Biocontrol |
| Rotiorinol A | 0.09 | ~25–35 | 4–6 | Antifungal |
| Epi-isochromophilone II | 0.05 | <20 | 2–3 | Laboratory antifungal |
| Trichotoxin A50 | 0.18 | ~50–60 | 10–12 | Broad-spectrum antifungal |
Toxicity Profile:
- Rotiorinol C: Non-mutagenic (negative in Mutage assays) and low cytotoxicity (IC50 > 32 µg/mL in mammalian cells) .
- Chaetoviridin J : Moderate cytotoxicity (IC50: 9.63 µg/mL in cancer cells), limiting therapeutic use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
